molecular formula C7H13NO2 B071813 cis-2-Aminocyclohexanecarboxylic acid CAS No. 189101-43-7

cis-2-Aminocyclohexanecarboxylic acid

Cat. No. B071813
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-RITPCOANSA-N
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Description

Cis-2-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained β-amino acid . It exists in a zwitterionic form . The cyclohexane ring in the molecule is present in a chair conformation .


Synthesis Analysis

The synthesis of trihydroxylated cyclohexane β-amino acids from (−)-shikimic acid, in their cis and trans configuration, and the incorporation of the trans isomer into a trans-2-aminocyclohexanecarboxylic acid peptide chain has been described . Another study showed that the conformational preference of a cis-ACHE residue is similar to that of cis-2-aminocyclohexanecarboxylic acid .


Molecular Structure Analysis

The cyclohexane ring in the molecule of cis-2-aminocyclohexanecarboxylic acid is present in chair conformation . The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively . The molecular formula is C7H13NO2 and the molecular weight is 143.18 .


Physical And Chemical Properties Analysis

Cis-2-Aminocyclohexanecarboxylic acid is a solid substance with a beige color . It has a melting point of approximately 240°C . The molecular formula is C7H13NO2 and the molecular weight is 143.18 .

Scientific Research Applications

  • Foldamer Building Blocks :

    • Helical Foldamers : cis-2-Aminocyclohexanecarboxylic acid has been shown to act as a conformationally constrained β-amino acid, useful for the construction of helical foldamers (Kwon, Kang, Choi, & Choi, 2015).
    • Peptide Oligomers : Another study found that cis-2-Aminocyclohexanecarboxylic acid favors extended conformations in peptide oligomers rather than folded structures (Choi, Ivancic, Guzei, & Gellman, 2013).
  • Synthesis and Derivatives :

    • An efficient synthesis method for cis- and trans-2-aminocyclohexanecarboxamides, including N-substituted derivatives, has been developed, opening routes to previously unknown derivatives (Göndös, Szécsényi, & Dombi, 1991).
    • The compound was used to synthesize a nitrosourea with latent activity against murine Lewis lung carcinoma (Johnston, Mccaleb, Rose, & Montgomery, 1984).
  • Chemical Properties and Interactions :

    • cis-2-Aminocyclohexanecarboxylic acid's ability to form metal chelates with divalent metals has been studied, revealing larger stability constants for cis chelates compared to trans chelates (Kidani, Saito, & Koike, 1972).
  • Peptide Synthesis and Properties :

    • The acid has been utilized in the synthesis of peptides, including those with L-phenylalanine and L-cysteine, showcasing its versatility in peptide chemistry (Škarić, Kovačević, & Škarić, 1976).
  • Structural Studies :

    • The study of hydrogen-bonding patterns in its zwitterionic form provided insights into its crystal structure, revealing a sandwich structure formed by two amino acid units linked by head-to-tail hydrogen bonds (Ávila, Mora, Delgado, Ramirez, Bahsas, & Koteich, 2004).
  • Enantioselectivity Studies :

    • Investigations into the differentiation of beta-amino acid enantiomers with two chiral centers, including cis-2-Aminocyclohexanecarboxylic acid, have been conducted to understand their enantioselectivity (Hyyryläinen, Pakarinen, Forró, Fülöp, & Vainiotalo, 2010).

Safety And Hazards

Cis-2-Aminocyclohexanecarboxylic acid may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, wash thoroughly with soap and water . Avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

Cis-2-Aminocyclohexanecarboxylic acid has been used as a new building block of helical foldamers . It has potential applications in the field of protein–protein interaction inhibition .

properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256649
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Aminocyclohexanecarboxylic acid

CAS RN

189101-43-7
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189101-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 2
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 3
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 4
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 5
cis-2-Aminocyclohexanecarboxylic acid
Reactant of Route 6
cis-2-Aminocyclohexanecarboxylic acid

Citations

For This Compound
94
Citations
A Keresztes, E Birkás, A Páhi, G Tóth, L Bakota… - Peptides, 2011 - Elsevier
As part of ongoing work aimed at generating proteolytically stable, readily applicable, radiolabeled endomorphin-2 (EM-2) analogs for elucidation of the topological requirements of …
Number of citations: 12 www.sciencedirect.com
SH Choi, M Ivancic, IA Guzei… - European Journal of …, 2013 - Wiley Online Library
… Three types of peptide oligomers that contain cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) were analyzed by two-dimensional NMR spectroscopy and X-ray crystallography. …
S Kwon, P Kang, MG Choi, SH Choi - New Journal of Chemistry, 2015 - pubs.rsc.org
… We showed that the conformational preference of a cis-ACHE residue is similar to that of cis-2-aminocyclohexanecarboxylic acid. α/β-Peptides that consist of the alternation of (1S,2R)-…
Number of citations: 9 pubs.rsc.org
H Nohira, K Watanabe, M Kurokawa - Chemistry Letters, 1976 - journal.csj.jp
In order to find out a more practical method for the resolution of Page 1 CHEMISTRY LETTERS, pp. 299-300, 1976. Published by the Chemical Society of Japan OPTICAL RESOLUTION OF …
Number of citations: 38 www.journal.csj.jp
S Choi, SH Choi - Bulletin of the Korean Chemical Society, 2022 - Wiley Online Library
… (2S,3R)-3-amino-2-ethylpentanoic acid (AEPA) is a diethyl-substituted anti-β 2,3 -amino acid that can be regarded as an acyclic analog of cis-2-aminocyclohexanecarboxylic acid, …
Number of citations: 3 onlinelibrary.wiley.com
JJ Reina, A Bernardi - Tetrahedron, 2011 - Elsevier
… In this article, we report the synthesis of one trans- and one cis-2-aminocyclohexanecarboxylic acid (ACHC), both functionalized with a hydroxy group, to increase the solubility in water, …
Number of citations: 5 www.sciencedirect.com
S Choi, J Shim, P Kang, SH Choi - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
… We have therefore developed a more preorganized cis-ACHC derivative, cis-4-methyl-cis-2-aminocyclohexanecarboxylic acid (cis-mACHC), which can stabilize 11/9-helical folding of α/…
Number of citations: 6 pubs.rsc.org
S Gedey, J Van der Eycken, F Fülöp - Organic Letters, 2002 - ACS Publications
… On the other hand, under the same conditions cis-2-aminocyclohexanecarboxylic acid 1a was smoothly transformed into the β-lactam. For this reason, the cisβ-amino acids were …
Number of citations: 114 pubs.acs.org
WLF Armarego, T Kobayashi - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
cis-2-Benzamidocyclohexanecarboxylic acid was resolved and the absolute configurations of the enantiomers were shown to be (1R,2S)-(–) and (1S,2R)-(+). These were converted into …
Number of citations: 23 pubs.rsc.org
HS Park, YK Kang - RSC advances, 2023 - pubs.rsc.org
… We studied the helix preference of the heterochiral pentamers of cis-2-aminocyclohexanecarboxylic acid (c-ACHC) and cis-2-aminocyclopentanecarboxylic acid (c-ACPC) with …
Number of citations: 6 pubs.rsc.org

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